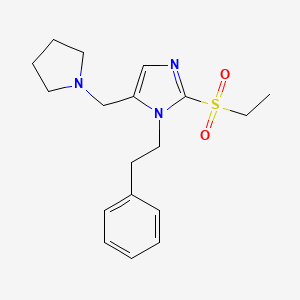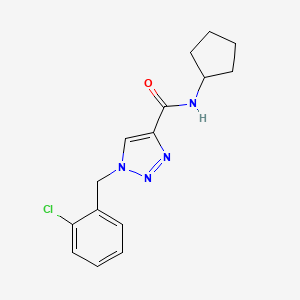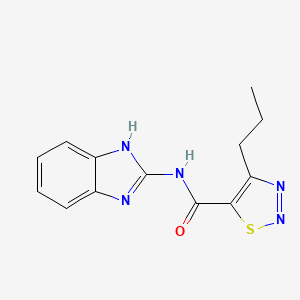![molecular formula C20H25N3O B6076921 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to interact with a range of proteins, including G protein-coupled receptors and ion channels, which play important roles in cellular signaling.
Biochemical and Physiological Effects
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects make 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Synthesis Methods
The synthesis of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-bromo-N-(4-pyridinylmethyl)benzamide with 4-methylpiperidine in the presence of a palladium catalyst. This reaction yields 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide as a white solid with a melting point of approximately 210°C.
Scientific Research Applications
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-12-23(13-9-16)15-18-2-4-19(5-3-18)20(24)22-14-17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHRZROVYCRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)


![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)